1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone is a fluorinated organic compound with the molecular formula C10H9F4NO and a molecular weight of 235.18 g/mol . This compound is characterized by the presence of both amino and ketone functional groups, along with fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing process.
Chemical Reactions Analysis
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone can be compared with other fluorinated compounds such as:
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone: Similar structure but different fluorine atom positions.
Fluorinated quinolines: Used in various applications, including pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9F4NO |
---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
ZLHVUQFDLJSNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.